molecular formula C13H15ClO2 B13646351 tert-Butyl 2-(2-chlorophenyl)acrylate

tert-Butyl 2-(2-chlorophenyl)acrylate

Cat. No.: B13646351
M. Wt: 238.71 g/mol
InChI Key: KHTZIMKMSYEDTK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-chlorophenyl)acrylate is an acrylate ester derivative featuring a tert-butyl ester group and a 2-chlorophenyl substituent.

Properties

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

tert-butyl 2-(2-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15ClO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3

InChI Key

KHTZIMKMSYEDTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-chlorophenyl)acrylate can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further modified to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and it often involves the use of specialized equipment to handle the reagents and reaction conditions safely.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-chlorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acrylates, while substitution reactions can produce a variety of substituted acrylates.

Scientific Research Applications

Chemistry: tert-Butyl 2-(2-chlorophenyl)acrylate is used in polymer chemistry for the synthesis of specialized polymers. It can be polymerized or copolymerized with other monomers to create materials with unique properties .

Biology and Medicine: In biological research, this compound may be used as a building block for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological activities, making it a valuable compound for drug discovery and development.

Industry: In industrial applications, this compound is utilized in the production of coatings, adhesives, and other materials that require specific chemical and physical properties. Its ability to undergo polymerization makes it suitable for creating high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-chlorophenyl)acrylate involves its interaction with various molecular targets and pathways. The acrylate moiety can participate in polymerization reactions, forming long polymer chains. The chlorophenyl group may influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chlorophenyl Substitution

a. tert-Butyl 2-(4-chlorophenyl)acrylate
  • Molecular Formula : C₁₃H₁₅ClO₂
  • Molecular Weight : 238.71 g/mol
  • Electronic effects differ: para-substituted chloro groups exert less steric strain but similar electron-withdrawing effects, which may alter polymerization kinetics or intermediate stability in synthesis .
b. tert-Butyl 2-(4-aminophenyl)acetate
  • CAS No.: 174579-31-8
  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Key Differences: The amino group in the para position enhances hydrogen-bonding capacity, improving aqueous solubility compared to chloro-substituted analogs. Biological activity: Exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, unlike chloro derivatives, which are less likely to penetrate membranes due to higher hydrophobicity .

Functional Group Variations

a. tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate
  • CAS No.: 939760-49-3
  • Molecular Formula : C₁₃H₁₉ClN₂O₂
  • Molecular Weight : 270.8 g/mol
  • Applications: Likely serves as a protected intermediate in peptide synthesis or drug development, contrasting with acrylate esters used in polymerization or as Michael acceptors .
b. Tetrahydrofurfuryl acrylate
  • CAS No.: 2399-48-6
  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Key Differences :
    • The tetrahydrofurfuryl group enhances hydrophilicity and metabolic pathways, leading to a common metabolite (tetrahydrofurfuryl alcohol).
    • Toxicity: Expected to exhibit higher bioavailability and similar critical health effects (e.g., irritation) compared to chlorophenyl acrylates due to shared acrylate reactivity .

Complex Derivatives

tert-Butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate
  • Molecular Formula : C₄₀H₄₇FN₂O₅
  • Molecular Weight : 654.79 g/mol
  • Exhibits intermolecular hydrogen bonding (N–H⋯O), influencing solid-state stability and solubility .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
tert-Butyl 2-(2-chlorophenyl)acrylate* C₁₃H₁₅ClO₂ ~238.71 (inferred) 2-chlorophenyl High steric hindrance, moderate reactivity
tert-Butyl 2-(4-chlorophenyl)acrylate C₁₃H₁₅ClO₂ 238.71 4-chlorophenyl Lower steric strain, enhanced solubility
tert-Butyl 2-(4-aminophenyl)acetate C₁₂H₁₇NO₂ 207.27 4-aminophenyl High BBB permeability, GI absorption
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ 156.18 Tetrahydrofurfuryl High hydrophilicity, metabolized to alcohol
tert-Butyl carbamate derivative [7] C₁₃H₁₉ClN₂O₂ 270.8 4-chlorophenyl, carbamate Peptide synthesis intermediate

*Inferred data based on structural similarity to .

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